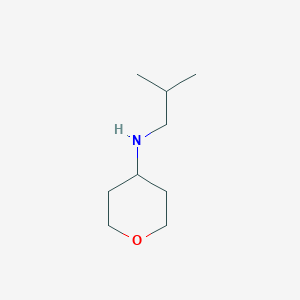

N-Isobutyltetrahydro-2H-pyran-4-amine

Description

Contextual Significance of Tetrahydropyran-Based Amines in Medicinal Chemistry and Organic Synthesis

The tetrahydropyran (B127337) (THP) ring is a foundational structural motif in the field of medicinal chemistry. It is a six-membered heterocyclic ether that is prevalent in a vast number of natural products, including complex metabolites and molecules like glucose. researchgate.net The THP scaffold is one of the most frequently reported three-dimensional ring systems found in marketed drugs, second only to the flat phenyl ring when all ring systems are considered. chemicalbook.com Its popularity stems from its ability to introduce favorable physicochemical properties into a molecule, such as improved solubility and metabolic stability, while providing a rigid, three-dimensional structure that can orient functional groups in precise spatial arrangements for optimal interaction with biological targets. researchgate.net

When combined with an amine functional group, the resulting tetrahydropyran-based amines become particularly valuable building blocks. Amines are fundamental to medicinal chemistry, as the nitrogen atom's lone pair of electrons makes them basic and nucleophilic, allowing for a wide range of chemical transformations and crucial biological interactions like hydrogen bonding. chemimpex.com The parent compound, 4-aminotetrahydropyran, serves as a key reactant in the synthesis of aminothiazole compounds investigated for cancer treatment, highlighting the scaffold's direct utility in developing therapeutic agents. chemicalbook.com

Historical Development and Emerging Trends in the Utilization of N-Substituted Tetrahydropyran-4-amines

The utility of N-substituted tetrahydropyran-4-amines is well-documented in the development of complex pharmaceuticals. A significant historical example is the synthesis of the C-C chemokine receptor type 5 (CCR5) antagonist, TAK-779. A key intermediate in the scalable, commercial process for this molecule is 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline. researchgate.net This synthesis pathway involves the initial reductive alkylation of an amine with tetrahydro-4H-pyran-4-one, a common strategy for producing N-substituted tetrahydropyran-4-amines. researchgate.net

Emerging trends focus on expanding the diversity of these structures to build extensive compound libraries for drug discovery screening. Modern synthetic methods are being developed to create highly substituted aminotetrahydropyrans. These advanced techniques allow for the precise and sequential installation of various functional groups onto the THP ring, enabling the exploration of a wider chemical space. The goal is to generate novel molecular architectures with tailored properties for specific biological targets, moving beyond simple substitutions.

Overview of N-Isobutyltetrahydro-2H-pyran-4-amine's Distinctive Role as a Chemical Synthon and Structural Motif

This compound is primarily valued as a chemical synthon, or building block, in organic synthesis. Its structure combines the beneficial properties of the THP ring with an N-isobutyl group. The isobutyl group provides a specific steric and lipophilic profile that can be used to probe and optimize binding interactions in a target protein.

While direct research publications on this compound are specific to its availability as a chemical reagent, the role of its close analogs provides strong evidence of its application. For instance, the N-propyl analog is recognized as a versatile intermediate for developing novel therapeutic agents, particularly for neurological disorders, and in formulating specialized agrochemicals. chemimpex.com The amine functionality on these compounds allows for straightforward modification and attachment to other molecular fragments, making this compound a valuable tool for chemists aiming to create complex molecules with enhanced efficacy or other desired characteristics. chemimpex.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1154893-33-0 | C9H19NO | 157.25 |

| Tetrahydro-2H-pyran-4-amine | 38041-19-9 | C5H11NO | 101.15 |

| N-Methyltetrahydro-2H-pyran-4-amine | 220641-87-2 | C6H13NO | 115.17 |

| N-Propyl-tetrahydro-2H-pyran-4-amine | Not Available | C8H17NO | 143.23 |

| Tetrahydro-4H-pyran-4-one | 29943-42-8 | C5H8O2 | 100.12 |

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic and industrial inquiry involving this compound and its analogs is the systematic exploration of chemical space for the discovery of new bioactive molecules. Research is focused on several key areas:

Synthesis of Novel Derivatives: Developing new synthetic routes to incorporate the N-isobutyltetrahydropyran-4-amine motif into larger, more complex molecules.

Structure-Activity Relationship (SAR) Studies: Using this compound as one of many N-substituted analogs to systematically probe how changes in the substituent on the amine nitrogen affect a molecule's biological activity. This is a cornerstone of medicinal chemistry used to optimize lead compounds.

Library Synthesis: Including this compound in high-throughput synthesis efforts to rapidly generate large libraries of diverse compounds for screening against a wide array of biological targets.

The overarching goal is to leverage the unique three-dimensional structure and physicochemical properties of the N-isobutyltetrahydropyran-4-amine scaffold to design next-generation therapeutics and other functional chemical products.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-(2-methylpropyl)oxan-4-amine |

InChI |

InChI=1S/C9H19NO/c1-8(2)7-10-9-3-5-11-6-4-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

BFKMNHAIVNKGED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CCOCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Isobutyltetrahydro 2h Pyran 4 Amine

Evolution of Synthetic Routes to Tetrahydropyran-4-amine Scaffolds

The development of synthetic routes to the tetrahydropyran-4-amine scaffold has been driven by the need for efficient and versatile methods to access this important class of compounds. The tetrahydropyran (B127337) ring is a frequently encountered structural motif in marketed drugs. organic-chemistry.org

Foundations in Classical Amination and Cyclization Reactions

The foundational approaches to constructing the tetrahydropyran-4-amine scaffold have traditionally relied on amination and cyclization reactions. A common and straightforward method involves the reductive amination of tetrahydro-4H-pyran-4-one. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being frequently utilized. researchgate.net

Another classical route involves the reduction of tetrahydro-4H-pyran-4-one oxime. The oxime can be prepared by reacting the ketone with hydroxylamine. Subsequent reduction of the oxime, often with hydrogen gas in the presence of a catalyst like Raney nickel, yields the primary amine, tetrahydro-2H-pyran-4-amine. This primary amine then serves as a crucial intermediate for the introduction of various substituents on the nitrogen atom.

Cyclization reactions, such as the Prins reaction, have also been fundamental in the synthesis of tetrahydropyran rings. The Prins cyclization of homoallylic alcohols with aldehydes can furnish tetrahydropyran-4-ol derivatives, which can then be converted to the corresponding amines through a sequence of reactions, including conversion to a leaving group followed by nucleophilic substitution with an amine source.

Innovations in Stereoselective Synthesis of 4-Aminotetrahydropyrans

As the importance of stereochemistry in drug action became more apparent, the development of stereoselective methods for the synthesis of 4-aminotetrahydropyrans has been a major area of innovation. The goal is to control the spatial arrangement of substituents on the tetrahydropyran ring, which can significantly impact the biological activity of the final compound.

Recent advancements have focused on catalyst-controlled stereoselective reactions. For instance, highly substituted aminotetrahydropyrans have been synthesized via sequential C–H functionalizations, initiated by a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran derivative. This approach allows for the introduction of various substituents with a high degree of diastereoselectivity.

Furthermore, asymmetric syntheses have been developed to produce enantiomerically pure 4-aminotetrahydropyrans. These methods often employ chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. While specific examples for the direct asymmetric synthesis of N-isobutyltetrahydro-2H-pyran-4-amine are not abundant in the literature, the principles established for related systems are applicable.

Specific Synthetic Pathways for this compound

The introduction of the isobutyl group onto the tetrahydropyran-4-amine scaffold can be achieved through several synthetic strategies. The most common and direct methods are N-alkylation and reductive amination.

Direct N-Alkylation and Reductive Amination Strategies to Introduce the Isobutyl Moiety

Direct N-Alkylation: This approach involves the reaction of the parent amine, tetrahydro-2H-pyran-4-amine, with an isobutyl halide, such as isobutyl bromide. The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the isobutyl halide. This method's effectiveness can be influenced by the choice of base and solvent. One of the challenges with direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. However, by carefully controlling the reaction conditions, such as using the hydrobromide salt of the primary amine and a suitable base, selective mono-alkylation can be achieved.

Reductive Amination: A more direct and often higher-yielding method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with isobutylamine (B53898). In this one-pot reaction, the ketone and isobutylamine first form an iminium ion intermediate, which is then reduced by a suitable reducing agent present in the reaction mixture. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. This method is widely used in industrial settings due to its efficiency and the commercial availability of the starting materials. researchgate.net

Below is an interactive data table summarizing representative conditions for these transformations, based on general procedures for similar compounds.

Multi-Step Synthesis Approaches Incorporating the Tetrahydropyran Ring System

In some instances, particularly in the context of creating diverse chemical libraries, multi-step synthetic sequences are employed. These routes might involve the initial construction of a substituted tetrahydropyran ring, followed by the introduction of the amino and isobutyl functionalities.

For example, a Prins-type cyclization can be used to form a 4-hydroxytetrahydropyran intermediate. This hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by isobutylamine. Alternatively, the hydroxyl group can be oxidized to the corresponding ketone, which is then subjected to reductive amination with isobutylamine as described previously.

These multi-step approaches offer greater flexibility for introducing a variety of substituents on both the tetrahydropyran ring and the amine, making them valuable in drug discovery and development.

Development of Highly Efficient and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of N-substituted aminotetrahydropyrans, this translates to the use of more environmentally benign solvents, catalysts, and reaction conditions.

Table of Mentioned Compounds

Derivatization and Functionalization Chemistry of this compound

The functionalization of this compound can be approached by targeting two primary sites: the nucleophilic secondary amine and the C-H bonds of the tetrahydropyran ring. This allows for a wide range of structural modifications to generate advanced analogues for various research applications.

The secondary amine nitrogen in this compound is the most reactive site for derivatization due to its nucleophilicity. Standard acylation, sulfonylation, and urea (B33335) formation reactions can be readily applied to generate a library of derivatives with diverse functionalities.

Amidation: The formation of an amide bond is a fundamental transformation. This compound can react with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These bases serve to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Alternatively, direct coupling with carboxylic acids is achievable using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Sulfonylation: To introduce a sulfonamide linkage, the amine is treated with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides). Similar to amidation, this reaction is typically performed in the presence of a base to scavenge the generated acid. The resulting sulfonamides are of significant interest in medicinal chemistry due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

Ureido Linkage Formation: Urea derivatives can be synthesized through several routes. The most direct method involves the reaction of this compound with an isocyanate. This reaction is generally high-yielding and proceeds without the need for a catalyst. An alternative, particularly for generating symmetrical ureas, involves the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov The amine first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the urea. nih.gov

| scienceReactant Type | constructionGeneral Reagent | mediationResulting Linkage | biotechDerivative Class |

|---|---|---|---|

| Acylating Agent | R-COCl or (R-CO)₂O | Amide | N-acyl-N-isobutyltetrahydro-2H-pyran-4-amine |

| Sulfonylating Agent | R-SO₂Cl | Sulfonamide | N-sulfonyl-N-isobutyltetrahydro-2H-pyran-4-amine |

| Isocyanate | R-N=C=O | Urea | N'-substituted-N-isobutyl-N-(tetrahydro-2H-pyran-4-yl)urea |

| Phosgene Substitute | N,N'-Carbonyldiimidazole (CDI) | Urea | N'-substituted-N-isobutyl-N-(tetrahydro-2H-pyran-4-yl)urea |

While reactions at the amine are straightforward, modifying the saturated tetrahydropyran ring presents a greater synthetic challenge due to its general inertness. Direct functionalization often requires advanced techniques, and a more common strategy involves the synthesis of the target molecule from an already functionalized pyran ring.

Contemporary strategies for synthesizing substituted THP rings include Prins cyclizations, hetero-Diels-Alder reactions, and various metal-mediated cyclizations of hydroxy olefins. ntu.edu.sgrsc.orgorganic-chemistry.org For creating diversity around the this compound core, one could envision using a pre-functionalized tetrahydro-4H-pyran-4-one as a starting material. Reductive amination of this functionalized ketone with isobutylamine would then install the desired side chain.

However, for direct modification of the existing this compound scaffold, C-H activation methodologies are the most promising. Research has shown that Pd(II)-catalyzed stereoselective γ-methylene C-H arylation can be performed on related aminotetrahydropyran systems. nih.gov This strategy could potentially install aryl or heteroaryl groups at the C3 or C5 position of the THP ring, significantly increasing structural diversity. Another potential, albeit challenging, approach involves the regioselective α-lithiation of the ether oxygen, which has been demonstrated on 2-phenyltetrahydropyran using s-butyllithium and TMEDA, followed by trapping with an electrophile. researchgate.net

| hubSynthetic Strategy | biotechTarget Position(s) | scienceKey Reagents/Catalysts | bubble_chartPotential Outcome |

|---|---|---|---|

| Reductive Amination of Functionalized Ketone | Ring-wide | Substituted Tetrahydropyran-4-one, Isobutylamine, NaBH(OAc)₃ | Access to analogues with pre-installed ring substituents |

| Palladium-Catalyzed C-H Arylation | C3/C5 (γ-position) | Pd(OAc)₂, Ligand (e.g., Ac-Ile-OH), Aryl Iodide | Direct installation of aryl groups on the THP ring. nih.gov |

| Directed α-Lithiation | C2/C6 (α-position) | s-BuLi, TMEDA, Electrophile (e.g., R-X) | Functionalization adjacent to the ring oxygen. researchgate.net |

Achieving chemo- and regioselectivity is critical when multiple reactive sites are present. In this compound, the primary competition is between the nucleophilic amine and the C-H bonds of the aliphatic rings.

Chemoselectivity: Under most conditions, the secondary amine is significantly more reactive towards electrophiles than the ether oxygen or the C-H bonds of the rings. Therefore, reactions like amidation, sulfonylation, and urea formation will proceed with high chemoselectivity at the nitrogen atom without affecting other parts of the molecule.

Regioselectivity: Regioselectivity becomes a key consideration when attempting to functionalize the hydrocarbon framework.

Amine C-H Bonds: While the THP ring is the focus, the isobutyl group also possesses C-H bonds that could potentially be functionalized, though this is less common unless specific directing groups are employed.

Ring C-H Bonds: As discussed, achieving regioselectivity on the THP ring is challenging but possible. Directed C-H activation provides a powerful tool. For instance, palladium catalysis can be guided by a coordinating group to favor specific positions, such as the γ-methylenes, over the electronically different α-methylenes adjacent to the ring oxygen. nih.gov Similarly, methods for the regioselective α'-phosphonylation of unprotected cyclic amines have been developed, which proceed via oxidation to a transient imine followed by capture. nih.gov While not directly applicable to the THP ether, this illustrates the types of strategies used to control regioselectivity in related saturated heterocycles.

The choice of catalyst and reaction conditions is paramount in directing the functionalization to the desired position, enabling the synthesis of advanced analogues that would be otherwise difficult to access.

Elucidation of N Isobutyltetrahydro 2h Pyran 4 Amine S Contributions to Biological Activity in Complex Molecules

Role as a Key Structural Component in Enzyme Inhibitors

The unique conformational properties and potential for hydrogen bonding of the N-isobutyltetrahydro-2H-pyran-4-amine scaffold make it an attractive building block for medicinal chemists. Its integration has been explored in the design of inhibitors for several key enzymes implicated in disease pathways.

Despite a thorough review of the scientific literature, no specific research was identified that details the integration of the this compound moiety into inhibitor chemotypes for Glycogen Synthase Kinase-3β (GSK-3β). Research on GSK-3β inhibitors has predominantly focused on other heterocyclic scaffolds, such as thieno[3,2-c]pyrazol-3-amine derivatives nih.govnih.gov.

Similarly, a comprehensive search of published studies did not yield specific examples of the this compound moiety being utilized in the design of inhibitors for Sirtuin (SIRT) enzymes, including SIRT1, SIRT2, SIRT3, and SIRT5. The current focus in the development of SIRT inhibitors appears to be on other chemical structures, such as 2,4,5-trisubstituted pyrimidine (B1678525) derivatives and aminothiazoles nih.govnih.gov.

The this compound moiety has been identified as a key component in the development of novel inhibitors for Polo-like Kinase 4 (PLK4), a serine/threonine kinase that is a critical regulator of centriole duplication. A study focused on the design and synthesis of pyrimidin-2-amine derivatives as potent PLK4 inhibitors explicitly utilized tetrahydro-2H-pyran-4-amine in the synthesis of intermediates nih.gov.

In this research, commercially available 1-boc-4-aminopiperidine and tetrahydro-2H-pyran-4-amine were used to create intermediates that were further elaborated into the final inhibitor compounds nih.gov. The synthesis involved an affinity substitution reaction to furnish these intermediates, which were subsequently subjected to catalytic hydrogenation nih.gov. This strategic incorporation of the tetrahydropyran-4-amine core highlights its importance in building the final molecular architecture of these PLK4 inhibitors. The table below details some of the synthesized compounds from the study that incorporated a related amine in their structure.

| Compound ID | Core Structure | PLK4 IC₅₀ (μM) |

| 8h | aminopyrimidine | Not specified |

Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors. nih.gov

Modulation of Receptor Binding Affinity through the this compound Moiety

The structural characteristics of the this compound group can also play a pivotal role in modulating the binding affinity of ligands to their respective receptors.

A review of the available scientific literature did not reveal any specific instances where the this compound moiety was incorporated into agents designed to bind to the progesterone (B1679170) receptor. The development of selective progesterone receptor modulators (SPRMs) has historically focused on steroidal and a variety of non-steroidal scaffolds wikipedia.org.

While the field of Cyclin-Dependent Kinase 2 (CDK2) inhibitors is extensive, with various heterocyclic cores being explored, no direct evidence was found in the searched literature for the use of the this compound moiety to enhance inhibitor potency nih.govnih.gov. The research on CDK2 inhibitors has highlighted scaffolds such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines and tetrahydroindazoles nih.govnih.gov.

Presence in Other Preclinical Lead Structures and Probes for Biological Research

The utility of a chemical fragment in drug discovery is often demonstrated by its incorporation into various lead structures and biological probes. These molecules are essential tools for validating biological targets and exploring the therapeutic potential of a particular chemical scaffold. The this compound moiety, with its specific combination of a saturated heterocyclic ring and a secondary amine, presents a unique three-dimensional structure that can influence the pharmacokinetic and pharmacodynamic properties of a larger molecule.

While the broader class of tetrahydropyran-containing compounds has seen extensive use in medicinal chemistry, specific examples of this compound as a component in publicly disclosed preclinical lead structures or biological probes are not readily found in scientific literature. The compound is commercially available as a building block, suggesting its potential for use in the synthesis of compound libraries for screening and in the iterative process of lead optimization. profil.com Chemical suppliers categorize it as a research chemical and building block for pharmaceutical and biotech companies, indicating its intended application in the early stages of drug discovery. profil.com

The tetrahydropyran (B127337) ring is a well-regarded scaffold in medicinal chemistry, often used as a metabolically stable alternative to more labile ether-containing acyclic structures or as a replacement for a phenyl ring to improve solubility and reduce metabolic liabilities. The amine functionality provides a key attachment point for further chemical modification and can act as a hydrogen bond donor or acceptor, crucial for interactions with biological targets.

For instance, structurally related N-substituted tetrahydro-2H-pyran-4-amines have been incorporated into molecules targeting a range of biological entities. Examples include their use in the development of selective dual serotonin/noradrenaline reuptake inhibitors and selective CB2 receptor agonists for the treatment of inflammatory pain. nih.govenamine.net These cases, while not involving the specific N-isobutyl substituent, highlight the general acceptance and utility of the N-alkylated tetrahydro-2H-pyran-4-amine scaffold in generating preclinical candidates. The specific contribution of the isobutyl group in this compound would be to impart a defined lipophilic character and steric profile to the molecule it is incorporated into, potentially influencing its binding affinity, selectivity, and metabolic stability.

Despite the logical utility of this compound as a scaffold in medicinal chemistry, a detailed search of scientific databases and patent literature did not reveal specific preclinical lead compounds or biological probes that explicitly contain this fragment for which detailed biological data has been published. Therefore, a comprehensive analysis of its contribution to biological activity in complex molecules, based on concrete examples, cannot be provided at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses Centered on the N Isobutyltetrahydro 2h Pyran 4 Amine Scaffold

Systematic Investigation of the N-Isobutyl Group's Impact on Ligand-Target Interactions and Potency

The N-isobutyl group plays a crucial role in modulating the potency and nature of ligand-target interactions. Its size, shape, and lipophilicity can significantly influence how a molecule fits into a binding pocket and the strength of the resulting interactions.

Key Research Findings:

Steric Bulk and Hydrophobicity: The branched isobutyl group provides steric bulk compared to smaller N-alkyl substituents like methyl or ethyl groups. This bulk can be advantageous, leading to enhanced potency if it results in a more favorable orientation within a hydrophobic sub-pocket of the target protein. The increased lipophilicity of the isobutyl group can also strengthen hydrophobic interactions with nonpolar amino acid residues.

Conformational Restriction: The isobutyl group can restrict the conformational freedom of the side chain, which may pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding.

Impact on Potency: The substitution of a smaller alkyl group with an isobutyl group can have varied effects on potency, depending on the specific biological target. For instance, in a series of compounds targeting a particular receptor, the N-isobutyl analog may exhibit higher potency due to optimal filling of a hydrophobic pocket. Conversely, if the binding site is sterically constrained, the bulkier isobutyl group could lead to a decrease in activity.

Table 1: Illustrative Impact of N-Substituent on Potency

| N-Substituent | Relative Potency (IC₅₀) | Rationale |

| Methyl | 100 nM | Baseline activity |

| Ethyl | 80 nM | Slight increase in hydrophobic interaction |

| n-Propyl | 65 nM | Further enhancement of hydrophobic binding |

| Isobutyl | 30 nM | Optimal fit in a branched hydrophobic pocket |

| n-Butyl | 55 nM | Linear chain may not fit as well as the branched isomer |

| Cyclopropyl | 90 nM | Rigid ring may introduce unfavorable steric clashes |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of the N-isobutyl group on potency based on typical SAR trends.

Conformational Analysis of the Tetrahydropyran (B127337) Ring and its Influence on Biological Profiles

The tetrahydropyran (THP) ring is not a planar structure and typically adopts a low-energy chair conformation, similar to cyclohexane (B81311). fiveable.me The orientation of substituents on the THP ring can have a profound impact on the biological profile of a molecule. fiveable.me

Key Research Findings:

Chair Conformation: The chair conformation is the most stable arrangement for the tetrahydropyran ring. In this conformation, substituents can occupy either axial or equatorial positions. fiveable.me

Bioactive Conformation: The specific chair conformation and the orientation of the substituents are critical for aligning the key pharmacophoric features with the complementary residues in the target's binding site. The bioactive conformation is the specific three-dimensional arrangement that allows for optimal interaction with its biological target. fiveable.me Identifying this conformation is a crucial step in drug design. fiveable.me

Conformational Flipping: The tetrahydropyran ring can undergo a "ring-flip" to an alternative chair conformation, where axial and equatorial positions are interchanged. fiveable.me The energy barrier for this inversion is relatively low, allowing for rapid interconversion at room temperature. fiveable.me However, the presence of bulky substituents can raise this barrier and favor one conformation over the other.

Stereochemical Effects of the Tetrahydropyran-4-amine Moiety on Molecular Recognition

When additional substituents are present on the tetrahydropyran ring, stereoisomers can exist. The specific stereochemistry of the tetrahydropyran-4-amine moiety is often a critical determinant of molecular recognition and, consequently, biological activity.

Key Research Findings:

Chirality and Biological Targets: Biological targets, such as enzymes and receptors, are chiral environments. As a result, they can differentiate between stereoisomers of a ligand, often leading to significant differences in binding affinity and efficacy.

Cis/Trans Isomerism: For disubstituted tetrahydropyrans, the relative orientation of the two substituents (cis or trans) can dramatically affect how the molecule interacts with its target. For example, a trans-1,4-disubstituted pattern may allow for optimal interactions spanning a larger binding site, whereas a cis configuration might be preferred for a more compact pocket. In one study, the replacement of a para-substituted benzene (B151609) ring with a 1,4-substituted cyclohexane showed that the trans isomer was a better bioisostere than its cis counterpart, resulting in a smaller change in bioactivity. acs.org

Enantioselectivity: If a chiral center exists, one enantiomer may exhibit significantly higher potency than the other (eutomer vs. distomer). This is because only one enantiomer can achieve the precise three-dimensional orientation required for optimal interaction with the chiral binding site.

Positional Isomerism and its Implications for Activity and Selectivity

The position of the N-isobutylamino group on the tetrahydropyran ring (e.g., 2-, 3-, or 4-position) gives rise to positional isomers, each with distinct chemical and biological properties.

Key Research Findings:

Influence on pKa: The position of the nitrogen atom relative to the ring oxygen can influence its basicity (pKa). The lone pair of electrons on the ring oxygen can affect the electron density on the nitrogen through inductive effects, which can vary with position. This, in turn, can impact the ionization state of the molecule at physiological pH and its ability to form ionic interactions.

Selectivity: Positional isomers may exhibit different selectivity profiles for various receptors or enzyme subtypes. This is because the different spatial arrangements of the pharmacophoric groups may favor binding to one target over another. For instance, a 4-substituted analog might be a potent and selective agonist for one receptor subtype, while the 3-substituted isomer could be weaker or interact with a different set of targets.

Structural Determinants of Physicochemical Parameters Relevant to Ligand Design

The physicochemical properties of a molecule, which are dictated by its structure, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage in specific binding interactions.

Key Research Findings:

Hydrogen Bonding Capabilities: The N-isobutyltetrahydro-2H-pyran-4-amine scaffold possesses key hydrogen bonding features. The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen and the oxygen atom of the tetrahydropyran ring can act as hydrogen bond acceptors. gatech.edu These interactions are highly directional and play a crucial role in determining the orientation of the ligand within the binding site. gatech.edu The strength of hydrogen bonds can vary, with moderate hydrogen bonds typically formed between neutral donors and acceptors. gatech.edu

Solubility: The presence of the polar amine and ether functionalities generally imparts a degree of aqueous solubility. However, the lipophilicity of the isobutyl group can counteract this. Achieving a balance between hydrophobicity and hydrophilicity is a key aspect of drug design. In some cases, replacing a phenyl group with a tetrahydropyran ring has been shown to significantly increase solubility. acs.org

Table 2: Physicochemical Properties and Their Structural Determinants

| Physicochemical Parameter | Structural Determinant | Role in Ligand Design |

| Hydrophobicity (logP) | Isobutyl group, tetrahydropyran ring's hydrocarbon backbone | Influences membrane permeability and hydrophobic interactions with the target. |

| Hydrogen Bond Donors | Secondary amine (N-H) | Forms directional interactions with hydrogen bond acceptors on the target protein. |

| Hydrogen Bond Acceptors | Amine nitrogen, tetrahydropyran oxygen | Forms directional interactions with hydrogen bond donors on the target protein. |

| pKa | Amine group | Determines the ionization state at physiological pH, affecting solubility and potential for ionic interactions. |

| Polar Surface Area (PSA) | Amine and ether oxygen atoms | Influences cell permeability and solubility. |

Computational Chemistry and Molecular Modeling of N Isobutyltetrahydro 2h Pyran 4 Amine and Its Analogues

Advanced Molecular Docking Simulations to Characterize Binding Modes with Target Proteins

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.govnih.gov This technique is crucial for structure-based drug design, helping to identify potential drug candidates by simulating the interaction between a small molecule and the binding site of a receptor at an atomic level. nih.govijsrtjournal.com The process involves sampling various conformations of the ligand within the active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

In a hypothetical study of N-Isobutyltetrahydro-2H-pyran-4-amine, molecular docking could be employed to screen for potential protein targets or to understand its binding mechanism within a known target's active site. For instance, docking simulations could be performed against a kinase, a common class of drug targets. The simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding free energy.

The primary interactions anticipated for a molecule like this compound would involve:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the oxygen atom in the tetrahydropyran (B127337) ring can act as a hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site (e.g., Asp, Glu, Ser, Thr) would be critical for binding affinity.

Hydrophobic Interactions: The isobutyl group provides a nonpolar surface that can engage in hydrophobic interactions with nonpolar residues like Val, Leu, Ile, and Phe in the binding pocket.

A conceptual docking study of this compound and its analogues against a hypothetical kinase target could yield results such as those presented in the table below.

Table 1: Hypothetical Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

|---|---|---|---|

| This compound | -7.8 | ASP145, GLU91 | LEU25, VAL33, ILE89 |

| N-propyl-tetrahydro-2H-pyran-4-amine | -7.5 | ASP145, GLU91 | LEU25, VAL33 |

| N-isobutyl-tetrahydro-2H-thiopyran-4-amine | -7.6 | ASP145, GLU91 | LEU25, VAL33, ILE89 |

| N-(2-phenylethyl)-tetrahydro-2H-pyran-4-amine | -8.9 | ASP145, GLU91 | LEU25, VAL33, PHE146 |

These hypothetical results illustrate how modifications to the core structure could influence binding affinity, guiding the design of more potent analogues.

Quantum Chemical Calculations for Electronic Properties, Conformation, and Reactive Sites

Quantum chemistry (QC) calculations offer a highly accurate description of molecular structures and electronic properties, which are often difficult to model with classical force fields. nih.govfrontiersin.org In drug discovery, QC methods like Density Functional Theory (DFT) are used to compute molecular geometries, conformational energies, partial charges, and frontier molecular orbitals (HOMO and LUMO). rowansci.comquantumgrad.com This information is vital for understanding a molecule's intrinsic reactivity and its non-covalent interaction patterns. rowansci.com

For this compound, QC calculations could provide:

Accurate Conformational Analysis: Determining the preferred 3D shape (e.g., chair conformation of the pyran ring) and the rotational barrier of the isobutyl group.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to identify regions prone to electrostatic interactions. The amine group would show a positive potential, while the pyran oxygen would show a negative potential.

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help predict reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 2: Hypothetical Quantum Chemical Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -6.2 | 1.5 | 7.7 | 1.8 |

| N-propyl-tetrahydro-2H-pyran-4-amine | -6.3 | 1.6 | 7.9 | 1.7 |

| N-isobutyl-tetrahydro-2H-thiopyran-4-amine | -5.9 | 1.3 | 7.2 | 1.9 |

These theoretical data provide a fundamental understanding of the electronic character of each molecule, which underpins its interaction with biological targets. quantumgrad.com

Molecular Dynamics Simulations to Explore Ligand-Target Stability and Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations model the system's movement over time. nih.govresearchgate.net MD simulations are essential for assessing the stability of the docked pose and observing the dynamic interplay between the ligand and protein. mdsim360.comnumberanalytics.com By simulating the complex in a solvated environment, MD can reveal conformational changes, water-mediated interactions, and provide a more accurate estimation of binding free energy. nih.govmdsim360.com

An MD simulation of the this compound-kinase complex (from the hypothetical docking study) would involve tracking atomic motions over a period of nanoseconds to microseconds. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Interaction Analysis: To monitor the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation.

Table 3: Hypothetical MD Simulation Stability Metrics (100 ns Simulation)

| Complex | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

|---|---|---|---|

| Kinase + this compound | 1.2 ± 0.3 | 1.5 ± 0.2 | ASP145 (95%), GLU91 (88%) |

| Kinase + N-(2-phenylethyl)-tetrahydro-2H-pyran-4-amine | 1.1 ± 0.2 | 1.4 ± 0.2 | ASP145 (98%), GLU91 (91%) |

The results of an MD simulation would validate the docking predictions and provide deeper insights into the dynamic nature of the ligand-receptor recognition process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies Employing this compound as a Structural Element

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules, like steric and electrostatic fields. scispace.comneovarsity.org These models are valuable for predicting the activity of unsynthesized compounds and for providing visual insights into the structural features that enhance or diminish activity. nih.gov

A 3D-QSAR study could be performed on a series of this compound analogues. This would involve:

Dataset Preparation: Synthesizing and testing a series of analogues to obtain their biological activity (e.g., IC50 values).

Molecular Alignment: Superimposing all molecules based on a common structural feature.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic interaction energies at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) to build a mathematical equation linking the field values (descriptors) to the biological activity.

Table 4: Hypothetical Data for a 3D-QSAR Model

| Analogue | Modification | pIC50 (Experimental) | pIC50 (Predicted) |

|---|---|---|---|

| Compound 1 | N-isobutyl (parent) | 7.5 | 7.4 |

| Compound 2 | N-propyl | 7.2 | 7.3 |

| Compound 3 | N-tert-butyl | 6.8 | 6.9 |

| Compound 4 | N-benzyl | 8.1 | 8.0 |

Model Statistics: r² = 0.95, q² = 0.78

The resulting 3D-QSAR model, if statistically robust (indicated by high correlation coefficient r² and cross-validated r² or q²), could be used to prioritize the synthesis of new, potentially more potent analogues. scispace.comnih.gov

Mechanistic Insights from in Vitro Biological Characterization of N Isobutyltetrahydro 2h Pyran 4 Amine Containing Compounds

Detailed Enzyme Kinetic Studies (e.g., Kᵢ, Kᴅ determinations)

The primary mechanism of action for compounds incorporating the N-isobutyltetrahydro-2H-pyran-4-amine scaffold is the inhibition of the O-GlcNAcase (OGA) enzyme. patsnap.com This enzyme is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. patsnap.com Detailed enzyme kinetic studies have been crucial in quantifying the potency and selectivity of these inhibitors. The inhibition constant, Kᵢ, is a key parameter determined in these studies, indicating the concentration of inhibitor required to produce half-maximum inhibition.

Several potent OGA inhibitors have been developed, and their Kᵢ values against human OGA have been reported. For instance, Thiamet-G, a well-studied OGA inhibitor, demonstrates potent inhibition. acs.org More advanced compounds, developed through rational drug design, also show high potency. acs.org Some of these compounds are substrate-competitive inhibitors, meaning they bind to the active site of the OGA enzyme, competing with the natural substrate. nih.govferrer.com This mode of inhibition is often characterized by a change in the enzyme's affinity for the substrate (Km) without altering the maximum reaction velocity (Vmax). nih.gov

The table below presents the enzyme inhibition constants (Kᵢ) for a selection of OGA inhibitors.

| Compound | Human OGA Kᵢ (nM) | Notes |

| Thiamet-G | 21 | A first-generation, potent, and selective OGA inhibitor. |

| MK-8719 | 6 | A novel, potent, and selective OGA inhibitor. alzdiscovery.org |

| ASN90 | 5.4 | A substrate-competitive inhibitor of OGA. nih.gov |

This table is representative and includes data for well-characterized OGA inhibitors to illustrate the potency achieved with this class of compounds.

Investigation of Cellular Pathway Modulation and Signal Transduction Cascades

A significant consequence of this pathway modulation is the impact on the phosphorylation of the tau protein, a hallmark of Alzheimer's disease and other tauopathies. plos.org There is a complex interplay between O-GlcNAcylation and phosphorylation on tau. Increased O-GlcNAcylation of tau is generally associated with a decrease in its hyperphosphorylation. alzdiscovery.org For example, treatment with the OGA inhibitor Thiamet-G has been shown to decrease tau phosphorylation at several sites. plos.org However, the effects can be site-specific, with some studies reporting a decrease in phosphorylation at certain residues and an increase at others. plos.org This differential effect may be due to the complex regulation of tau kinases and phosphatases, which can also be influenced by the O-GlcNAcylation status of other proteins in the signaling cascade. plos.org

Characterization of Receptor Binding Affinities and Occupancy

For enzyme inhibitors like those containing the this compound scaffold, the concept of "receptor binding affinity" is more accurately described in terms of their interaction with the enzyme's active site. The potency of this interaction is quantified by the inhibition constant (Kᵢ), as detailed in section 6.1. The binding of these inhibitors to the OGA active site prevents the natural substrate from accessing it. ferrer.com

In a cellular context, the effectiveness of these compounds is also assessed by their ability to engage the target enzyme. Target engagement assays can measure the percentage of the OGA enzyme that is bound by the inhibitor at a given concentration. Preclinical studies have shown that a high degree of OGA occupancy is necessary to achieve a significant increase in brain O-GlcNAc levels. alzdiscovery.org For example, in rodent models, approximately 80% OGA enzyme occupancy resulted in a 1.5-fold increase in brain O-GlcNAc. alzdiscovery.org

Target Engagement Verification using Biophysical Assays (e.g., Thermal Shift, Surface Plasmon Resonance)

Biophysical assays are employed to confirm the direct binding of inhibitor compounds to their target protein and to characterize the thermodynamics and kinetics of this interaction. While specific data for compounds containing the this compound scaffold are not extensively published in readily available literature, general principles of these assays apply.

Fluorescence-based Thermal Shift (FTS) assays can be used to assess the binding of small molecules to a target protein. nih.gov The principle of this assay is that the binding of a ligand, such as an inhibitor, to a protein generally increases the protein's thermal stability. nih.gov This change in thermal stability can be monitored using a fluorescent dye that binds to unfolded proteins. nih.gov

Surface Plasmon Resonance (SPR) is another powerful biophysical technique used to study biomolecular interactions in real-time. In the context of OGA inhibitors, SPR could be used to measure the kinetics of the binding between the inhibitor and the OGA enzyme, providing data on the association (on-rate) and dissociation (off-rate) of the inhibitor. Such biophysical examinations have been used to confirm that O-GlcNAc modifications can inhibit protein-protein interactions. nih.gov

Efficacy and Phenotypic Screens in Disease-Relevant In Vitro Cell Models (e.g., neuronal cell models for tau phosphorylation modulation)

The therapeutic potential of OGA inhibitors containing the this compound moiety has been extensively evaluated in various in vitro cell models relevant to neurodegenerative diseases. A primary focus of these studies is the modulation of tau phosphorylation in neuronal cells.

In cellular models, treatment with OGA inhibitors has been shown to effectively reduce the levels of hyperphosphorylated tau. imrpress.com For instance, in tau-BiFC (Bimolecular Fluorescence Complementation) cells, the OGA inhibitor Thiamet G was found to decrease tau phosphorylation at specific sites. nih.gov Treatment with Thiamet G at a concentration of 100 µM resulted in a 40% decrease in phosphorylation at Ser199 and a 32% decrease at Ser396. nih.gov Chronic treatment with OGA inhibitors in primary neuronal cultures from rTg4510 mice, which overexpress mutant human tau, has also been shown to reduce the accumulation of both soluble and insoluble hyperphosphorylated tau. imrpress.com

The table below summarizes the effects of an OGA inhibitor on tau phosphorylation in a cellular model.

| Treatment | Phosphorylation Site | Change in Phosphorylation |

| Thiamet G (100 µM) | Ser199 | 40% decrease nih.gov |

| Thiamet G (100 µM) | Ser396 | 32% decrease nih.gov |

These in vitro findings support the hypothesis that inhibiting OGA can mitigate the pathological hyperphosphorylation of tau, a key event in the progression of tauopathies. imrpress.com

Future Research Directions and Translational Opportunities for N Isobutyltetrahydro 2h Pyran 4 Amine Derivatives

Exploration of Novel Synthetic Methodologies for Scalable and Sustainable Production

The advancement of N-Isobutyltetrahydro-2H-pyran-4-amine derivatives from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only efficient and high-yielding but also scalable and environmentally sustainable. Current synthetic routes often rely on multi-step processes that may not be economically viable on a large scale. Future research should prioritize the exploration of novel synthetic pathways that adhere to the principles of green chemistry.

Key areas of investigation include:

Catalytic Strategies: The use of metal-mediated and organocatalytic reactions can offer milder reaction conditions and improved selectivity. For instance, methods like palladium-catalyzed C-N coupling or gold-catalyzed intramolecular hydroalkoxylation could be adapted to construct the core tetrahydropyran (B127337) amine structure efficiently. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, represent a highly efficient approach to generating molecular diversity. mdpi.com Developing an MCR to construct the this compound scaffold would significantly reduce step count, solvent waste, and purification efforts.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.gov Adapting synthetic routes to a flow chemistry setup could enable on-demand production and streamline the manufacturing process.

Bio-catalysis: Employing enzymes as catalysts can provide exceptional stereoselectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals.

| Methodology | Potential Advantages | Key Challenges | Relevant Synthetic Reactions |

|---|---|---|---|

| Catalytic Synthesis | High efficiency, selectivity, milder conditions | Catalyst cost, removal of metal traces | Prins Cyclization, Hetero-Diels-Alder, Oxa-Michael Reactions organic-chemistry.orgresearchgate.net |

| Multicomponent Reactions | Step economy, reduced waste, diversity-oriented | Optimization of reaction conditions for multiple components | Biginelli-type, Ugi-azide reactions mdpi.com |

| Flow Chemistry | Scalability, safety, process control | Initial setup cost, potential for clogging | Sequenced photoredox-catalysed hydroaminoalkylation and N-arylation nih.gov |

| Biocatalysis | High stereoselectivity, green conditions | Enzyme stability, substrate scope limitations | Enzymatic reductive amination, transaminase reactions |

Identification and Validation of New Biological Targets Amenable to this compound-Based Ligands

The tetrahydropyran motif is a common feature in many biologically active natural products and synthetic drugs. researchgate.net Derivatives of the related 4-amino-2H-pyran-2-one scaffold have shown significant in vitro anticancer activity. nih.gov Furthermore, compounds incorporating the tetrahydro-2H-pyran-4-amine moiety have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy, and as dual serotonin/noradrenaline reuptake inhibitors for neurological conditions. nih.govnih.gov

Future research should systematically screen libraries of this compound derivatives against a wide array of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns, followed by rigorous validation studies, will be crucial.

Potential target classes to explore include:

Kinases: The pyran scaffold can serve as a hinge-binding motif for various kinases. Screening against kinase panels could identify inhibitors for oncology (e.g., PLK4, CDK2) or inflammatory diseases. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): The amine functionality suggests potential interactions with aminergic GPCRs, which are important targets for central nervous system (CNS) disorders.

Ion Channels: The structural characteristics of these compounds may allow them to modulate the activity of various ion channels, with potential applications in cardiovascular and neurological diseases.

Transporters: As demonstrated by analogues acting as serotonin/noradrenaline reuptake inhibitors, this scaffold is well-suited for targeting solute carriers and other membrane transporters. nih.gov

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale/Supporting Evidence |

|---|---|---|---|

| Kinases | PLK4, CDK2 | Oncology | Pyrimidin-2-amine derivatives with this scaffold inhibit PLK4. nih.gov Pyran-containing compounds can target CDK2. nih.gov |

| Transporters | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Depression, Anxiety Disorders | N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines are dual reuptake inhibitors. nih.gov |

| GPCRs | Dopamine Receptors, Serotonin Receptors | Schizophrenia, Parkinson's Disease | Structural similarity to CNS-active agents. |

| Enzymes | Monoamine Oxidase (MAO) | Depression, Neurodegenerative Diseases | The amine moiety is a common feature in MAO inhibitors. |

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the design-make-test-analyze cycle.

Future applications of AI/ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of this compound analogues with their biological activity. mdpi.com These models can then be used to prioritize the synthesis of the most promising new compounds.

De Novo Drug Design: Generative AI models, such as variational autoencoders or recurrent neural networks, can be trained on known active molecules to design novel this compound derivatives with desired properties (e.g., high potency, low toxicity). nih.govmdpi.com

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds against a specific biological target to identify potential hits containing the this compound core, significantly expanding the chemical space explored. nih.gov

ADMET Prediction: Deep learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out molecules with unfavorable profiles early in the discovery process. mdpi.com

Development of Advanced Chemical Probes for Deeper Mechanistic Understanding in Biological Systems

To fully understand how this compound derivatives exert their biological effects, it is essential to develop advanced chemical probes. These tools are designed to identify the specific molecular targets of a compound and to elucidate its mechanism of action within a complex biological environment.

Strategies for developing chemical probes from this scaffold include:

Photoaffinity Labeling: A photoreactive group (e.g., a diazirine or benzophenone) can be incorporated into the structure of an active analogue. Upon UV irradiation, this probe will form a covalent bond with its biological target, allowing for subsequent identification via proteomics.

Affinity-Based Probes: An active derivative can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This can be used to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Activity-Based Probes: For derivatives that target enzymes, an activity-based probe can be designed by incorporating a reactive "warhead" that covalently modifies the active site of the target enzyme, providing a direct readout of target engagement.

"Clickable" Probes: Incorporating a bio-orthogonal handle, such as an alkyne or azide, into the molecule allows for "click chemistry" ligation to reporter tags (e.g., fluorophores, biotin). This enables visualization of the compound's subcellular localization and facilitates target identification.

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound derivatives, paving the way for the development of novel medicines with improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.